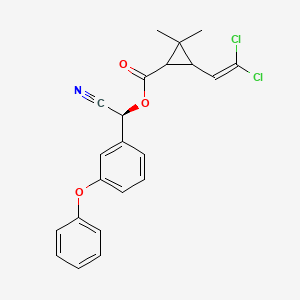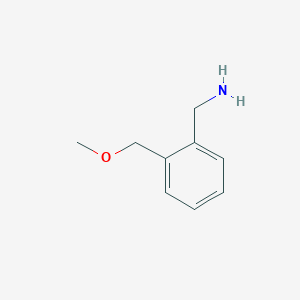
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the following molecular formula: C15H18N2O2 . It belongs to the class of pyrazole derivatives, which play a significant role in medicinal chemistry research. Pyrazoles exhibit diverse pharmacological effects, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with various aromatic and aliphatic hydrazines. The reaction yields a novel series of pyrazole derivatives (3a – m). These compounds were characterized using NMR, mass spectral, IR spectral studies, as well as C, H, and N analyses .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can react with terminal alkynes and aromatic aldehydes to yield 3,5-substituted pyrazole derivatives .
Physical and Chemical Properties Analysis
The compound appears as a white solid with a melting point of 140–150°C. Its NMR spectrum shows characteristic peaks corresponding to the pyrazole ring and aromatic protons. The IR spectrum reveals absorption bands related to C=O stretching and other functional groups .
科学的研究の応用
Structural and Spectral Analysis
- Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its structural and spectral properties. Research includes the synthesis and characterization of this compound, providing insights into its crystal structure and molecular geometry through techniques like X-ray diffraction and NMR spectroscopy (Viveka et al., 2016). Additionally, the compound has been analyzed using density functional theory (DFT), which helps in understanding its electronic structure and properties (Viveka et al., 2016).
Synthesis and Chemical Reactions
- There is significant research on the synthesis and reactions of this compound. Studies have explored various synthesis methods, including reactions with different nucleophiles and the use of microwave-assisted treatments. These studies contribute to the development of new synthetic pathways for related pyrazole derivatives (Menozzi et al., 1987).
Antimicrobial and Biological Properties
- This compound derivatives have shown potential in antimicrobial applications. Some derivatives of this compound have demonstrated significant activity against various bacteria and fungi, highlighting its potential in the development of new antimicrobial agents (Radwan et al., 2014).
Applications in Material Science
- Research has also explored the use of this compound derivatives in material science, particularly in the development of new non-linear optical (NLO) materials. These materials have potential applications in various fields, including optical limiting and photonics (Chandrakantha et al., 2013).
作用機序
Target of Action
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv activities .
生化学分析
Biochemical Properties
Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic activities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in the production of specific proteins. This compound also affects cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. This binding can lead to the activation or inhibition of signaling pathways, resulting in changes in gene expression and protein synthesis. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its activity, as it determines the sites of its interactions with biomolecules and the subsequent biological effects .
特性
IUPAC Name |
ethyl 1,3-dimethyl-5-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWSVZCAYCGEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506983 |
Source


|
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-42-8 |
Source


|
| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
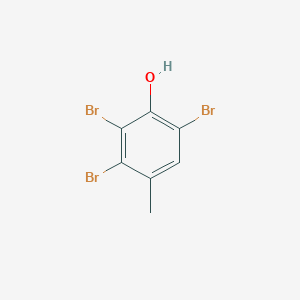

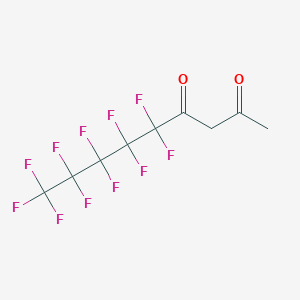
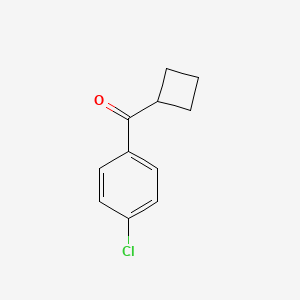


![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
